

A Technical Guide to 2,5-Dibromopyridin-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Dibromopyridin-3-amine**

Cat. No.: **B1286601**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and synthetic applications of **2,5-Dibromopyridin-3-amine** (also known as 3-Amino-2,5-dibromopyridine). As a versatile heterocyclic intermediate, this compound serves as a critical building block in the development of novel pharmaceutical and agrochemical agents. Its unique structure, featuring two bromine atoms at positions amenable to selective functionalization, makes it a valuable scaffold in medicinal chemistry.^[1]

Core Physical and Chemical Properties

The fundamental properties of **2,5-Dibromopyridin-3-amine** are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ Br ₂ N ₂	[1] [2]
Molecular Weight	251.91 g/mol	[1] [2]
CAS Number	90902-84-4	[1] [2]
Melting Point	146-152 °C	[1]
Boiling Point	325.0 ± 37.0 °C (Predicted)	[3]
Density	2.147 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	-0.56 ± 0.10 (Predicted)	[3]
Appearance	White to brown solid/crystalline powder	[1] [3]
XLogP3	1.9	[2]
SMILES	C1=C(C=NC(=C1N)Br)Br	[2]
InChI	InChI=1S/C5H4Br2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2	[2]
InChIKey	VHGBUYMPBFPXQM-UHFFFAOYSA-N	[2]

Solubility and Stability

2,5-Dibromopyridin-3-amine is generally soluble in organic solvents like ethyl acetate and can be purified using gradients of ethyl acetate and hexanes.[\[3\]](#) It should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container to ensure stability.[\[3\]](#)

Spectroscopic Data Profile

While specific spectra for **2,5-Dibromopyridin-3-amine** are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. An additional broad signal corresponding to the amine ($-\text{NH}_2$) protons would also be present.
- ^{13}C NMR: The spectrum would display five signals for the five carbon atoms of the pyridine ring. The carbons bonded to bromine would be significantly shifted downfield.
- IR Spectroscopy: As a primary aromatic amine, the IR spectrum should exhibit characteristic N-H stretching vibrations as two bands in the $3200\text{-}3500\text{ cm}^{-1}$ region.^[4] An N-H bending vibration is expected around $1580\text{-}1650\text{ cm}^{-1}$, and a strong C-N stretching band for aromatic amines would appear between $1250\text{-}1335\text{ cm}^{-1}$.^[5]
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent peaks at M, M+2, and M+4, corresponding to the different combinations of bromine isotopes (^{79}Br and ^{81}Br). The nominal molecular ion peak would be observed at $\text{m/z } 250/252/254$.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and analysis of **2,5-Dibromopyridin-3-amine**.

Synthesis via Reduction of 2,5-dibromo-3-nitropyridine

A common and effective method for synthesizing **2,5-Dibromopyridin-3-amine** is through the reduction of its nitro precursor, 2,5-dibromo-3-nitropyridine.^[3]

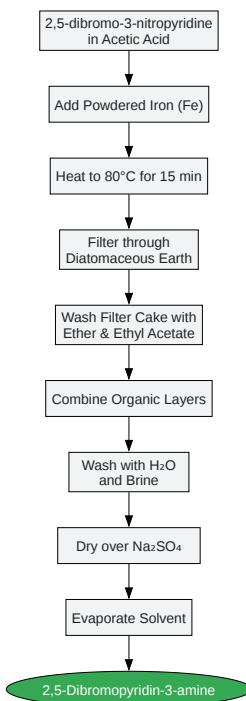
Materials:

- 2,5-dibromo-3-nitropyridine
- Acetic acid
- Powdered iron
- Diatomaceous earth (Celite)
- Ether

- Ethyl acetate (EtOAc)
- Water
- Saturated brine solution

Procedure:

- Dissolve 2,5-dibromo-3-nitropyridine (1.0 eq) in acetic acid with stirring until a complete solution is formed.[\[3\]](#)
- Add powdered iron (5.0 eq) to the solution.[\[3\]](#)
- Heat the reaction mixture to 80 °C under vigorous stirring and maintain this temperature for 15 minutes.[\[3\]](#)
- Monitor the reaction to completion (e.g., by TLC).
- After completion, filter the hot mixture through a pad of diatomaceous earth to remove the solid iron impurities.[\[3\]](#)
- Wash the filter cake thoroughly with ether and ethyl acetate.[\[3\]](#)
- Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual acetic acid and water-soluble impurities.[\[3\]](#)
- Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude **2,5-Dibromopyridin-3-amine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,5-Dibromopyridin-3-amine**.

Purification Protocols

High purity is often required for subsequent reactions. The crude product obtained from the synthesis can be purified using standard laboratory techniques.

- **Recrystallization:** This technique is effective for removing small amounts of impurities. Solvents such as ethanol or mixtures of ethyl acetate and heptane can be explored to find suitable conditions for recrystallization.
- **Silica Gel Column Chromatography:** For achieving high purity, column chromatography is the preferred method. A solvent system with a gradient of ethyl acetate in hexanes is typically effective for separating the desired product from starting materials and byproducts.^[3]

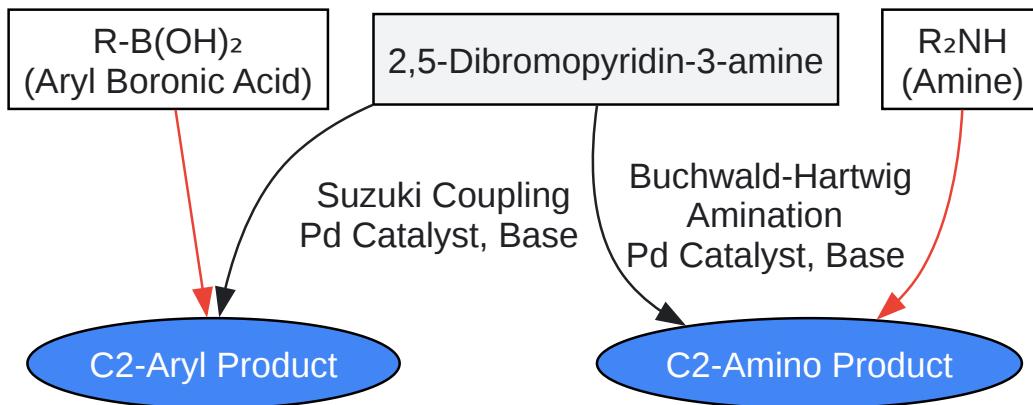
Chemical Reactivity and Applications in Drug Development

2,5-Dibromopyridin-3-amine is a valuable building block primarily due to the differential reactivity of its functional groups. The two bromine atoms serve as handles for introducing molecular diversity through cross-coupling reactions, while the amino group can be used for forming amides or other nitrogen-containing linkages.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C2 and C5 positions are ideal for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.^{[6][7]} These reactions are fundamental in modern drug discovery for creating C-C and C-N bonds, respectively.^{[8][9]}

- **Regioselectivity:** In many palladium-catalyzed reactions on similar pyridine systems, the C2-halogen is more reactive than the C5-halogen due to electronic effects from the ring nitrogen.^[10] This allows for selective mono-functionalization at the C2 position, leaving the C5 bromine available for a subsequent, different coupling reaction. This stepwise functionalization is a powerful strategy for building complex molecules.
- **Suzuki-Miyaura Coupling:** This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an aryl or heteroaryl boronic acid. This is a common strategy for synthesizing biaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.^{[11][12]}
- **Buchwald-Hartwig Amination:** This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine.^[8] This is a key method for synthesizing complex diaminopyridines and other scaffolds found in pharmacologically active molecules.^[7]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-DIBROMO-3-AMINOPYRIDINE | 90902-84-4 [chemicalbook.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2,5-Dibromopyridin-3-amine: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286601#physical-and-chemical-properties-of-2-5-dibromopyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com